molecular formula C14H19N3O3 B3006330 (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034327-96-1

(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B3006330
CAS No.: 2034327-96-1
M. Wt: 277.324
InChI Key: XQYKNLYNOQUSRG-UHFFFAOYSA-N
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Description

(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic compound that features a pyrimidine ring, a pyrrolidine ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrimidin-4-yloxy group: This can be achieved by reacting a pyrimidine derivative with an appropriate alcohol under basic conditions.

    Synthesis of the pyrrolidin-1-yl group: This step may involve the cyclization of an appropriate amine with a dihaloalkane.

    Coupling of the pyrimidin-4-yloxy and pyrrolidin-1-yl groups: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base.

    Formation of the tetrahydro-2H-pyran-4-yl group: This can be synthesized by the cyclization of a diol under acidic conditions.

    Final coupling to form the target compound: The final step involves coupling the intermediate compounds under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as PCC or DMP to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reagents like LiAlH4 or NaBH4 can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrrolidine rings using appropriate nucleophiles and leaving groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other oxidizing agents.

    Reduction: LiAlH4, NaBH4, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure may impart desirable characteristics such as stability, reactivity, or functionality to the materials.

Mechanism of Action

The mechanism of action of (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural motifs. This unique combination may confer specific properties and activities that are not observed in other similar compounds.

Properties

IUPAC Name

oxan-4-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(11-3-7-19-8-4-11)17-6-2-12(9-17)20-13-1-5-15-10-16-13/h1,5,10-12H,2-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYKNLYNOQUSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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